molecular formula C13H19N3O3S2 B319486 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

Cat. No.: B319486
M. Wt: 329.4 g/mol
InChI Key: KASCBSVSQUVELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with biological targets, particularly enzymes and proteins. The sulfonamide group can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, the compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to the presence of both sulfonamide and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C13H19N3O3S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C13H19N3O3S2/c1-9(17)14-12(20)15-10-5-7-11(8-6-10)21(18,19)16-13(2,3)4/h5-8,16H,1-4H3,(H2,14,15,17,20)

InChI Key

KASCBSVSQUVELH-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.